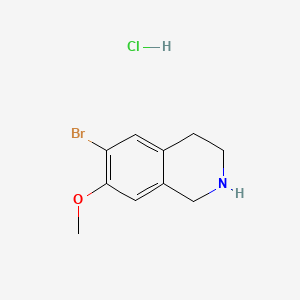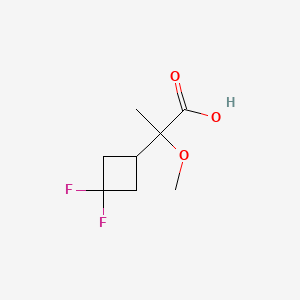
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride, also known as TMCH, is a versatile organic compound used for a variety of purposes in the laboratory. It is an aliphatic amine with a cyclohexyl ring structure and is used in a wide range of applications, including synthetic organic chemistry, medicinal chemistry, and materials science. In
Scientific Research Applications
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is used as a reagent in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a ligand in the synthesis of metal complexes, and as a reactant in the synthesis of polymers. It is also used as a reactant in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of semiconductor materials.
Mechanism of Action
The mechanism of action of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is not well understood. It is believed that the cyclohexyl ring structure confers a unique reactivity to the compound, allowing it to act as a catalyst in certain reactions. It is also believed that the presence of the amine group confers a unique reactivity to the compound, allowing it to act as a ligand in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride are not well understood. It has been shown to have some antioxidant activity in vitro, as well as some anti-inflammatory activity. However, it is not known if these effects are mediated by the cyclohexyl ring structure, the amine group, or both.
Advantages and Limitations for Lab Experiments
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also a versatile reagent, as it can be used in a variety of reactions. However, it has some limitations as well. For example, it is sensitive to moisture and light, and it is not very soluble in water.
Future Directions
There are many potential future directions for the use of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride in scientific research. For example, it could be used as a catalyst in the synthesis of polymers, as a ligand in the synthesis of metal complexes, and as a reactant in the synthesis of pharmaceuticals. Additionally, it could be used as a reactant in the synthesis of semiconductor materials and in the production of dyes and pigments. It could also be used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of polymers. Finally, it could be investigated further for its potential biochemical and physiological effects.
Synthesis Methods
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is synthesized through a variety of methods, including the Mannich reaction and the alkylation of anilines. The Mannich reaction involves the condensation of an aldehyde, a ketone, and an amine to form a product with an imine structure. The alkylation of anilines involves the reaction of an aniline with an alkyl halide to form a substituted aniline. Both methods can be used to synthesize 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride.
properties
IUPAC Name |
2-(3,3,5,5-tetramethylcyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)7-10(5-6-13)8-12(3,4)9-11;/h10H,5-9,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMSVPCDNGPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)




![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
